4-(Azetidinomethyl)phenyl cyclohexyl ketone
CAS No.: 898757-16-9
Cat. No.: VC2406884
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898757-16-9 |
|---|---|
| Molecular Formula | C17H23NO |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
| Standard InChI | InChI=1S/C17H23NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h7-10,15H,1-6,11-13H2 |
| Standard InChI Key | GZEKLDPISHKODV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
4-(Azetidinomethyl)phenyl cyclohexyl ketone is officially designated by the IUPAC name [4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone . This compound is registered in chemical databases with the CAS number 898757-16-9 and is also known by several synonyms including (4-(Azetidin-1-ylmethyl)phenyl)(cyclohexyl)methanone and 1-[(4-CYCLOHEXANECARBONYLPHENYL)METHYL]AZETIDINE . The compound was first recorded in chemical databases on February 29, 2008, with the most recent modification to its entry occurring on April 5, 2025 .
Molecular Structure
The compound consists of three main structural components: a cyclohexyl group, a ketone linkage, and a phenyl ring substituted with an azetidinomethyl group. The molecular framework includes a four-membered azetidine ring (a nitrogen-containing heterocycle) attached to the para position of a phenyl ring via a methylene bridge . This phenyl ring is connected to a cyclohexyl group through a ketone functional group, creating a unique molecular architecture with multiple potential interaction sites.
Chemical Identifiers and Representation
The compound's structure can be represented through various chemical notations as detailed in Table 1:
Physical and Chemical Properties
Structural Features and Functional Groups
The compound contains several key functional groups that define its chemical behavior:
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Ketone group: The carbonyl (C=O) linkage between the phenyl and cyclohexyl groups is a potential site for nucleophilic addition reactions.
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Azetidine ring: The strained four-membered nitrogen heterocycle confers unique reactivity characteristics.
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Methylene bridge: The -CH2- group connecting the phenyl ring to the azetidine serves as a flexible linker.
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Para-substituted phenyl ring: The 1,4-disubstitution pattern on the aromatic ring influences the electron distribution and reactivity.
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Cyclohexyl group: This saturated ring contributes to the compound's lipophilicity and conformational properties.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone typically involves a multistep process. Based on standard synthetic procedures for similar compounds, a common approach would involve:
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Preparation of 4-(bromomethyl)phenyl cyclohexyl ketone as a key intermediate
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Nucleophilic substitution reaction with azetidine to introduce the azetidinomethyl group
Chemical Reactivity
Reactivity of Functional Groups
The chemical reactivity of 4-(Azetidinomethyl)phenyl cyclohexyl ketone is largely determined by its constituent functional groups:
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The ketone group can undergo typical carbonyl reactions including:
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Reduction to secondary alcohols
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Nucleophilic addition reactions
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Wittig and related olefination reactions
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Condensation reactions with amines or hydrazines
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The azetidine nitrogen can participate in:
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Alkylation reactions
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Acylation reactions
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Coordination with metals
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Ring-opening reactions under acidic conditions due to ring strain
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The aromatic ring can undergo electrophilic aromatic substitution reactions, though these may be influenced by the existing substituents.
Stability Considerations
The compound's stability is influenced by several factors:
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The azetidine ring may be susceptible to ring-opening under acidic conditions due to its inherent strain.
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The tertiary amine functionality may be prone to oxidation upon prolonged exposure to air.
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The ketone group is generally stable but can participate in numerous transformations under appropriate conditions.
Biological Activity and Applications
Structure-Activity Relationships
The presence of key functional groups suggests possible structure-activity relationships:
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The azetidine ring may contribute to binding interactions with biological targets through its nitrogen atom.
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The lipophilic cyclohexyl group could enhance membrane permeability.
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The ketone linkage provides a rigid connection between the aromatic and cyclohexyl portions while also serving as a potential hydrogen bond acceptor.
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The methylene bridge provides conformational flexibility that may allow the molecule to adopt favorable binding conformations.
Comparison with Related Compounds
Structural Analogues
4-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS: 898757-12-5) is a closely related compound that differs from the title compound by having a cyclobutyl group instead of a cyclohexyl group . This structural difference results in:
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Lower molecular weight (229.32 g/mol compared to 257.37 g/mol)
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Different three-dimensional spatial arrangement
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Potentially altered lipophilicity and membrane permeation properties
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Modified interaction profiles with biological targets
Table 2: Comparison of 4-(Azetidinomethyl)phenyl cyclohexyl ketone and its cyclobutyl analogue
| Property | 4-(Azetidinomethyl)phenyl cyclohexyl ketone | 4-(Azetidinomethyl)phenyl cyclobutyl ketone |
|---|---|---|
| Molecular Formula | C17H23NO | C15H19NO |
| Molecular Weight | 257.37 g/mol | 229.32 g/mol |
| CAS Number | 898757-16-9 | 898757-12-5 |
| InChIKey | GZEKLDPISHKODV-UHFFFAOYSA-N | FQGDDZUKYGUWMU-UHFFFAOYSA-N |
| Cycloalkyl Group | Six-membered ring (cyclohexyl) | Four-membered ring (cyclobutyl) |
Structure-Property Relationships
The structural differences between these related compounds would likely result in distinct physicochemical properties:
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The larger cyclohexyl group in 4-(Azetidinomethyl)phenyl cyclohexyl ketone contributes to greater lipophilicity compared to the cyclobutyl analogue.
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The cyclobutyl ring in the analogue possesses higher ring strain, potentially leading to different reactivity patterns.
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The conformational flexibility of the cyclohexyl ring in the title compound contrasts with the more rigid cyclobutyl structure in the analogue.
Analytical Methods for Identification and Characterization
Spectroscopic Techniques
Various spectroscopic methods can be employed for the identification and structural characterization of 4-(Azetidinomethyl)phenyl cyclohexyl ketone:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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1H NMR would show characteristic signals for the azetidine ring protons (typically 1.9-2.2 ppm for the CH2-CH2 protons), the methylene bridge protons (around 3.5-4.0 ppm), aromatic protons (6.7-7.9 ppm), and cyclohexyl protons (1.2-2.5 ppm).
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13C NMR would display a distinctive carbonyl carbon signal around 195-200 ppm.
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Infrared (IR) spectroscopy:
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Strong absorption band for the C=O stretching vibration (approximately 1680-1700 cm-1)
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Bands corresponding to C-N stretching (1200-1350 cm-1)
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Aromatic C=C stretching vibrations (1400-1600 cm-1)
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Mass spectrometry:
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Molecular ion peak at m/z 257
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Characteristic fragmentation patterns including loss of the cyclohexyl group and cleavage of the azetidine ring
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Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with appropriate detection methods (UV, MS) serve as valuable techniques for the quantitative analysis of 4-(Azetidinomethyl)phenyl cyclohexyl ketone. These methods enable assessment of the compound's purity and can be utilized for monitoring reactions involving this compound.
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